molecular formula C12H9BO3 B020578 Dibenzofuran-4-boronic acid CAS No. 100124-06-9

Dibenzofuran-4-boronic acid

Cat. No.: B020578
CAS No.: 100124-06-9
M. Wt: 212.01 g/mol
InChI Key: ZXHUJRZYLRVVNP-UHFFFAOYSA-N
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Description

Dibenzofuran-4-boronic acid is a boronic acid derivative with the molecular formula C12H9BO3. It is a white to off-white powder that is soluble in water. This compound is known for its utility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds .

Mechanism of Action

Target of Action

Dibenzofuran-4-boronic acid (DBFBA) is a boronic acid that has been used as a cross-coupling agent in the Suzuki coupling reaction . It is often coupled with imidazole derivatives to form anti-inflammatory compounds . The bond cleavage and hydrogen bonding properties of DBFBA make it a good target for drug synthesis .

Mode of Action

The Suzuki–Miyaura (SM) coupling reaction is an important and extensively used reaction in organic chemistry . DBFBA participates in this reaction, which involves the coupling of an organoboron compound (like DBFBA) with an organic halide . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving DBFBA . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used to form carbon-carbon bonds . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The primary result of DBFBA’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry, including applications in polymer science and in the fine chemicals and pharmaceutical industries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DBFBA. Spillage is unlikely to penetrate the soil . It may form an explosive dust-air mixture if dispersed . It’s recommended to store DBFBA in a dark place, sealed in dry, at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzofuran-4-boronic acid can be synthesized through the following method:

    Starting Material: 4-bromodibenzofuran.

    Reagents: n-butyl lithium in n-hexane, trimethoxyborane, and hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Dibenzofuran-4-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or water.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Dibenzofuran-4-carboxylic acid.

    Reduction: Dibenzofuran-4-ylmethanol.

Scientific Research Applications

Dibenzofuran-4-boronic acid has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.

    Biology: Utilized in the development of glycosensors due to its ability to bind sugars and change fluorescence properties.

    Medicine: Investigated for its potential in drug synthesis, particularly in forming anti-inflammatory compounds.

    Industry: Employed in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the dibenzofuran moiety.

    Naphthylboronic Acid: Contains a naphthalene ring instead of a dibenzofuran ring.

    Biphenylboronic Acid: Composed of two phenyl rings connected by a single bond.

Uniqueness: Dibenzofuran-4-boronic acid is unique due to its dibenzofuran structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications, such as the formation of biaryl compounds with unique properties .

Biological Activity

Dibenzofuran-4-boronic acid (DBFBA) is a compound of increasing interest in medicinal chemistry and materials science due to its unique properties and biological activities. This article explores the biological activity of DBFBA, including its applications in drug synthesis, interactions with biomolecules, and potential therapeutic uses.

Overview of this compound

This compound is characterized by its boronic acid functionality, which allows it to participate in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction is vital for synthesizing complex organic molecules, including pharmaceuticals. DBFBA exhibits distinctive fluorescence properties when bound to sugars, making it useful in developing glycosensors .

1. Drug Synthesis

DBFBA has been employed as a cross-coupling agent in synthesizing anti-inflammatory compounds. Its ability to form stable bonds with imidazole derivatives enhances the development of new therapeutic agents . The compound's efficiency in these reactions, although initially low, has improved with advancements in synthetic techniques.

2. Fluorescent Probes

The compound's water solubility and fluorescence changes upon sugar binding make it a candidate for developing fluorescent probes. These probes are essential for studying carbohydrate interactions in biological systems, such as cell signaling and adhesion processes .

3. Interactions with Biomolecules

Research indicates that boronic acids like DBFBA can interact with diols and carbohydrates, leading to significant biological implications. For instance, binding to glycoproteins can influence cancer cell adhesion and metastasis . The ability of DBFBA to modulate these interactions suggests potential applications in cancer therapy.

Case Study 1: Suzuki-Miyaura Cross-Coupling Reactions

A study demonstrated the effectiveness of DBFBA in DNA-compatible Suzuki-Miyaura cross-coupling reactions. The reaction showed good yields (51-95%) when coupled with various aryl and heteroaryl substrates, indicating the versatility of DBFBA in synthesizing DNA-encoded libraries for drug discovery .

Case Study 2: Fluorescent Sensing Applications

In another investigation, DBFBA was used to develop a glycosensor that exhibited significant changes in fluorescence intensity upon binding to specific sugars. This property was exploited to create sensitive detection methods for carbohydrate-based biomarkers in clinical settings .

This compound has a molecular formula of C12H9BO3 and a molecular weight of approximately 212.01 g/mol. It is typically presented as an off-white to beige powder and is soluble in water due to its boronic acid group, which enhances its reactivity and interaction with biological molecules .

PropertyValue
Molecular FormulaC12H9BO3
Molecular Weight212.01 g/mol
SolubilityWater-soluble
Fluorescence PropertiesChanges upon sugar binding

The mechanisms through which DBFBA exerts its biological effects include:

  • Covalent Bond Formation : The boronic acid group can form reversible covalent bonds with diols present in carbohydrates and glycoproteins.
  • Fluorescent Modulation : Changes in fluorescence upon binding to carbohydrates can be utilized for real-time monitoring of biological processes.
  • Cross-Coupling Efficiency : Its role as a coupling agent facilitates the formation of complex organic structures necessary for drug development.

Properties

IUPAC Name

dibenzofuran-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHUJRZYLRVVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC=C3O2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370219
Record name Dibenzofuran-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100124-06-9
Record name Dibenzofuran-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzofuran-4-boronic acid
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Synthesis routes and methods

Procedure details

In a 300 ml three-necked flask, 7.2 g of 4-bromodibenzofuran was dissolved in −78° C. anhydrous tetrahydrofuran (THF) under an argon atmosphere. Then, 20 ml of an n-butyl lithium-n-hexane solution (1.6 M, 1.1 eq) was added and stirred for 1 hour. 4.23 ml (1.3 eq) of trimethoxyborane (B(OMe)3) was added and stirred for 2 hours, and the temperature of the reaction system was increased to room temperature. 200 ml of 1 N hydrochloric acid was added into the reactant and stirred for 3 hours. An organic layer was separated, and solvents were distilled off. In the crude product thus obtained, hexane was added. Precipitated product was filtered to obtain 4.94 g of dibenzofuran-4-boronic acid as a white solid (yield 80%). The product was measured by FAB-MS, and dibenzofuran-4-boronic acid having a molecular weight of 212 was detected.
Name
n-butyl lithium-n-hexane
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.23 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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